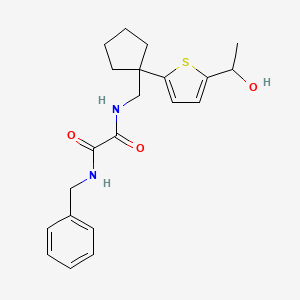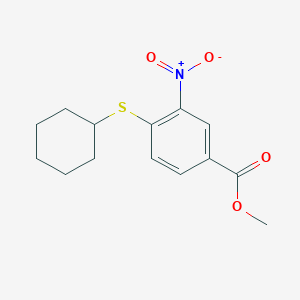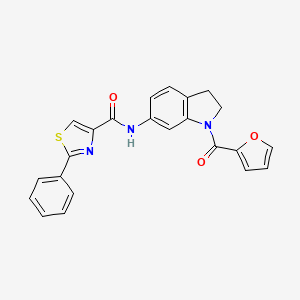
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-phenylthiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-phenylthiazole-4-carboxamide, also known as FIT-039, is a novel small molecule inhibitor that has gained a lot of attention in recent years due to its potential therapeutic applications. This compound was first synthesized by researchers at the University of Tokyo in 2013 and has since been the subject of numerous scientific studies. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-phenylthiazole-4-carboxamide is involved in various synthetic routes and chemical reactions, illustrating its potential in creating complex molecular structures. For instance, the preparation of N-(quinolin-6-yl)furan-2-carboxamide through the coupling of quinoline-6-amine with furan-2-carbonyl chloride, followed by specific treatments to yield thiazoloquinolines, demonstrates the compound's versatility. These processes involve electrophilic substitution reactions, showcasing the compound's reactivity and the possibility of generating a variety of derivatives with potential biological activities (El’chaninov & Aleksandrov, 2017).
Biological Activities
The compound's framework serves as a precursor in synthesizing molecules with notable antibacterial, antiurease, and antioxidant activities. The creation of 4-amino-3-furan-2-yl-5-phenyl-1,2,4-triazoles from acylhydrazone compounds, followed by various treatments, underscores its potential in drug development. These synthesized molecules have shown effective antiurease and antioxidant activities, highlighting the compound's significance in medicinal chemistry (Sokmen et al., 2014).
Eigenschaften
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3S/c27-21(18-14-30-22(25-18)16-5-2-1-3-6-16)24-17-9-8-15-10-11-26(19(15)13-17)23(28)20-7-4-12-29-20/h1-9,12-14H,10-11H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXUYHUKRPEWBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-Ethoxy-2-oxoethyl)-3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide](/img/structure/B2984036.png)
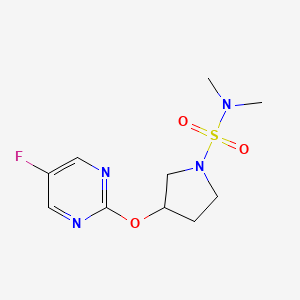
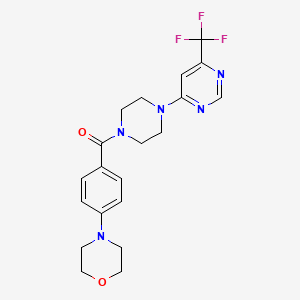
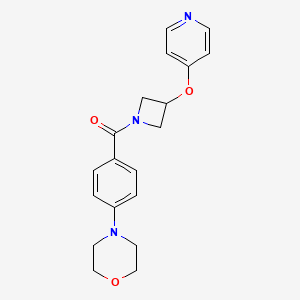
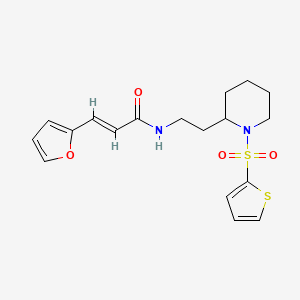
![2-[1-(2-keto-2-morpholino-ethyl)indol-3-yl]sulfonyl-N-(p-tolyl)acetamide](/img/structure/B2984041.png)
![2-{5-[(4-fluorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)acetamide](/img/structure/B2984042.png)
![2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol dihydrochloride](/img/structure/B2984045.png)
![N-(4-acetamidophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2984046.png)
![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2984049.png)
![N-[(E)-[3-(1H-benzimidazol-2-yl)-6-methoxychromen-2-ylidene]amino]-4-methoxybenzamide](/img/structure/B2984051.png)
![2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2984055.png)
